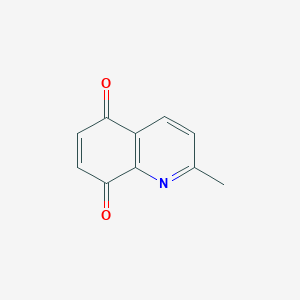

5,8-Quinolinedione, 2-methyl-

Descripción general

Descripción

“5,8-Quinolinedione, 2-methyl-” is a chemical compound with the molecular formula C10H7NO2 . It is also known by other names such as 2-Methyl-5,8-chinolindion, 2-Méthyl-5,8-quinoléinedione, and 2-methyl-5,8-dihydro-5,8-dioxoquinoline .

Synthesis Analysis

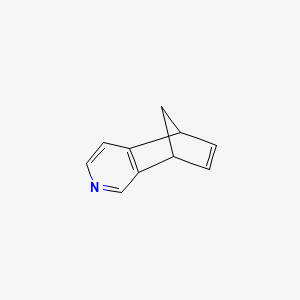

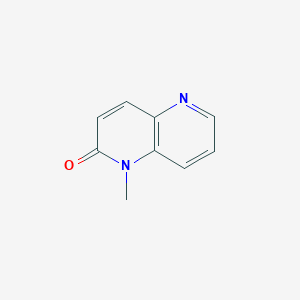

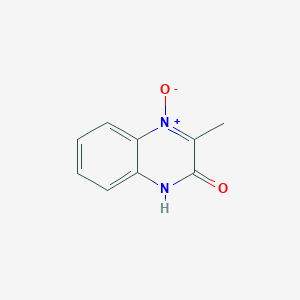

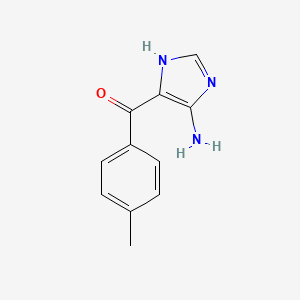

The synthesis of 5,8-Quinolinedione derivatives has been studied extensively. For instance, the chemical structures of 5,8-quinolinedione and 5,8-isoquinoline derivatives were analyzed using FT-IR spectroscopy supplemented with theoretical DFT calculations . Another study presented the synthesis and characterization of new 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position .Molecular Structure Analysis

The molecular structure of “5,8-Quinolinedione, 2-methyl-” has been analyzed using various techniques. The average mass of the molecule is 173.168 Da and the monoisotopic mass is 173.047684 Da .Chemical Reactions Analysis

The chemical reactions involving 5,8-Quinolinedione derivatives have been analyzed using Fourier Transform Infrared Spectroscopy (FT-IR). The most significant difference in the spectra occurred in the region of carbonyl bands. For compounds with the 5,8-quinolinedione moiety, two separated C=O vibration peaks were observed .Physical And Chemical Properties Analysis

The physical and chemical properties of “5,8-Quinolinedione, 2-methyl-” have been analyzed. The molecular formula of the compound is C10H7NO2 .Aplicaciones Científicas De Investigación

Anticancer Activity

5,8-Quinolinedione derivatives, including 2-methyl variants, have shown potential in anticancer research. Structural and vibrational investigations, along with quantum chemical calculations, have highlighted their potential as anticancer active compounds. Notably, 6,7-Dichloro-2-methyl-5,8-quinolinedione exhibited higher cytotoxic activity against cancer cell lines with higher levels of the NQO1 enzyme, such as melanoma and breast cancer cell lines. Molecular docking studies have been used to examine interactions with the NQO1 enzyme, suggesting a role in targeted cancer therapies (Kadela-Tomanek et al., 2018).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of 5,8-quinolinedione derivatives. In vitro studies have revealed significant antibacterial and antifungal effects. For instance, bis(arylthio) substituted 5,8-quinolinedione derivatives displayed notable activity against various gram-negative and gram-positive bacteria, as well as fungi strains. These findings open avenues for developing new antimicrobial agents (Yıldırım, 2020).

Antiviral Potential

Recent studies have also explored the potential of 5,8-quinolinedione derivatives in antiviral research, particularly against SARS-CoV-2. Spectroscopic investigations and molecular docking studies have been conducted to assess interactions with SARS-CoV-2 proteins. The results indicated that some derivatives could be promising candidates for anti-SARS-CoV-2 drugs, highlighting their relevance in ongoing pandemic response efforts (Kadela-Tomanek et al., 2021).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRKLPUYGHMXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327760 | |

| Record name | 5,8-Quinolinedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90800-33-2 | |

| Record name | 5,8-Quinolinedione, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

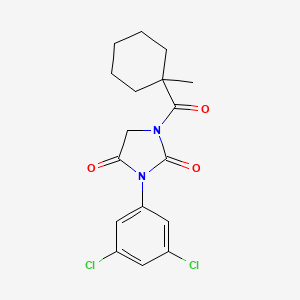

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B3360940.png)

![7-Amino-2,6-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3360950.png)

![(5S)-5,7-dimethyl-1,2,3,5-tetrahydropyrrolo[1,2-d][1,4]diazepin-4-one](/img/structure/B3361017.png)